8-Bromo-6-chloro-3-iodo-2-methylimidazo[1,2-b]pyridazine
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Overview
Description
8-Bromo-6-chloro-3-iodo-2-methylimidazo[1,2-b]pyridazine is an organic compound with the molecular formula C7H5BrClIN3. It belongs to the class of imidazo[1,2-b]pyridazines, which are heterocyclic compounds known for their diverse applications in medicinal chemistry and organic synthesis .
Preparation Methods
The synthesis of 8-Bromo-6-chloro-3-iodo-2-methylimidazo[1,2-b]pyridazine typically involves the reaction of imidazo[1,2-b]pyridazine with bromine, chlorine, and iodine under specific conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the halogenation process . Industrial production methods may involve multi-step synthesis, including the preparation of intermediate compounds followed by halogenation and purification steps .
Chemical Reactions Analysis
8-Bromo-6-chloro-3-iodo-2-methylimidazo[1,2-b]pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the halogen atoms (bromine, chlorine, or iodine) are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common reagents used in these reactions include bases, acids, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
8-Bromo-6-chloro-3-iodo-2-methylimidazo[1,2-b]pyridazine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of various organic molecules.
Agricultural Chemistry: It can be used as an intermediate for the synthesis of agrochemicals such as pesticides and herbicides
Mechanism of Action
The mechanism of action of 8-Bromo-6-chloro-3-iodo-2-methylimidazo[1,2-b]pyridazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar compounds to 8-Bromo-6-chloro-3-iodo-2-methylimidazo[1,2-b]pyridazine include other halogenated imidazo[1,2-b]pyridazines such as:
- 8-Bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine
- 8-Bromo-6-iodo-2-methylimidazo[1,2-b]pyridazine
- 6-Chloro-3-iodo-2-methylimidazo[1,2-b]pyridazine
These compounds share similar structural features but differ in the type and position of halogen atoms. The uniqueness of this compound lies in its specific combination of bromine, chlorine, and iodine atoms, which can influence its reactivity and applications .
Properties
Molecular Formula |
C7H4BrClIN3 |
---|---|
Molecular Weight |
372.39 g/mol |
IUPAC Name |
8-bromo-6-chloro-3-iodo-2-methylimidazo[1,2-b]pyridazine |
InChI |
InChI=1S/C7H4BrClIN3/c1-3-6(10)13-7(11-3)4(8)2-5(9)12-13/h2H,1H3 |
InChI Key |
KVTODSQPNVYZEL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C(=N1)C(=CC(=N2)Cl)Br)I |
Origin of Product |
United States |
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